molecular formula C17H22N2 B037733 2-(4-Butylphenyl)-5-propylpyrimidine CAS No. 123740-94-3

2-(4-Butylphenyl)-5-propylpyrimidine

Numéro de catalogue: B037733
Numéro CAS: 123740-94-3
Poids moléculaire: 254.37 g/mol
Clé InChI: OJTZWJNIJQJOEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Butylphenyl)-5-propylpyrimidine ( 123740-94-3) is an organic compound with the molecular formula C17H22N2 and a molecular weight of 254.37 . It belongs to the chemical class of pyrimidine derivatives, which are nitrogen-containing heterocycles that serve as fundamental scaffolds in medicinal chemistry and materials science. Pyrimidine cores are recognized for their role in pharmaceutical development, often explored for their potential biological activities and utility in constructing more complex molecular architectures. Researchers investigate this specific structural motif as a building block in the synthesis of novel compounds, including those studied for their selective interactions with biological targets. For instance, structurally related pyrimidine derivatives have been documented in research focused on the development of selective activators for specific pathways, such as the Nurr1-RXRα heterodimer, which is a target of interest in neurodegenerative disease research . The compound's structure, featuring a butylphenyl group and a propyl chain attached to a pyrimidine ring, contributes to its specific physicochemical properties, including lipophilicity and potential for passive membrane permeability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. This product is intended for chemical synthesis and research purposes exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

Numéro CAS

123740-94-3

Formule moléculaire

C17H22N2

Poids moléculaire

254.37 g/mol

Nom IUPAC

2-(4-butylphenyl)-5-propylpyrimidine

InChI

InChI=1S/C17H22N2/c1-3-5-7-14-8-10-16(11-9-14)17-18-12-15(6-4-2)13-19-17/h8-13H,3-7H2,1-2H3

Clé InChI

OJTZWJNIJQJOEW-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC

SMILES canonique

CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC

Synonymes

2-(4-Butylphenyl)-5-propylpyrimidine

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrimidine and Thiazolidinone Derivatives

Compound Name Substituents (Positions) Functional Groups/Modifications Molecular Weight (g/mol)
2-(4-Butylphenyl)-5-propylpyrimidine 4-Butylphenyl (C2), Propyl (C5) Pyrimidine core ~272.4 (estimated)
4-n-Butyl-6-(3-furyl)-2-(4-methylpiperazino)-5-propylpyrimidine 4-Butyl (C4), 3-Furyl (C6), 4-Methylpiperazino (C2), Propyl (C5) Pyrimidine core with heterocyclic substituents ~430.5 (HR-MS data)
C1: 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one 4-Butylphenyl (C3), Thiophen-2-ylmethylidene (C5) Thiazolidinone core with imino and aromatic substituents ~421.5 (calculated)
Imp. B(EP): (2RS)-2-(4-Butylphenyl)-propanoic Acid 4-Butylphenyl (C2), Propanoic Acid (C2) Carboxylic acid derivative (non-pyrimidine) ~206.3 (reported)

Key Observations :

  • Compared to thiazolidinone derivatives (), the pyrimidine core offers greater aromatic stability, which may enhance metabolic resistance .

Analysis :

  • The target compound’s synthesis likely involves similar challenges to pyrimidine derivatives in , such as optimizing substituent selectivity. The absence of bulky groups (e.g., furyl) may improve yields compared to analogs with 30–37% efficiency .

Table 3: Pharmacological and Toxicological Profiles

Compound Class Biological Activity Mutagenicity (E. coli WP2 assay)
Pyrimidine analogs 5-HT7 receptor antagonism (SAR) Not reported
Thiazolidinone derivatives Anticancer, antimicrobial Non-mutagenic up to 1 mM/plate
Carboxylic acid impurities Pharmaceutical intermediates Not tested

Key Findings :

  • While direct data on 2-(4-Butylphenyl)-5-propylpyrimidine is unavailable, thiazolidinone analogs with 4-butylphenyl groups () demonstrate low genotoxicity, suggesting structural safety for pharmaceutical development .
  • Pyrimidine derivatives with methylpiperazino substituents () exhibit receptor-modulating activity, implying that alkyl chain length (butyl vs. propyl) may influence target selectivity .

Méthodes De Préparation

Biginelli Reaction Adaptations

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea, offers a direct route to dihydropyrimidinones (DHPMs), which can be dehydrogenated to pyrimidines. For 2-(4-butylphenyl)-5-propylpyrimidine, ethyl 3-oxohexanoate serves as the β-keto ester, introducing the propyl group at position 5 during cyclization. The aldehyde component, 4-butylbenzaldehyde , directs the 4-butylphenyl group to position 2.

Procedure :

  • Combine 4-butylbenzaldehyde (10 mmol), ethyl 3-oxohexanoate (10 mmol), and thiourea (12 mmol) in ethanol.

  • Add HCl (1 M, catalytic) and reflux at 80°C for 12 hours.

  • Isolate the dihydropyrimidinone via filtration (yield: 75–85%).

  • Dehydrogenate using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 6 hours to yield the aromatic pyrimidine (yield: 90%).

Key Insight : The propyl group’s incorporation at position 5 is contingent on the β-keto ester’s alkyl chain length, while the aldehyde’s aryl group dictates position 2 substitution.

Functionalization of Preformed Pyrimidine Cores

Nucleophilic Aromatic Substitution of Dichloropyrimidines

2,4-Dichloropyrimidine serves as a versatile intermediate for sequential substitution. The 2-chloro group is more reactive than the 4-chloro, enabling selective functionalization.

Step 1: Introduction of the Propyl Group at Position 5

  • React 2,4-dichloropyrimidine (10 mmol) with propylmagnesium bromide (12 mmol) in THF at −78°C.

  • Quench with NH4Cl and purify to obtain 5-propyl-2,4-dichloropyrimidine (yield: 70%).

Step 2: Suzuki-Miyaura Coupling at Position 2

  • Combine 5-propyl-2,4-dichloropyrimidine (5 mmol), 4-butylphenylboronic acid (6 mmol), Pd(PPh3)4 (0.1 mmol), and K2CO3 (15 mmol) in dioxane/water (4:1).

  • Heat at 100°C for 12 hours under argon.

  • Purify via column chromatography (hexane/ethyl acetate = 5:1) to isolate 2-(4-butylphenyl)-5-propylpyrimidine (yield: 65%).

Regioselectivity Note : The 4-chloro group remains intact, enabling further derivatization if required.

Photoredox-Mediated Dehydrogenation of Dihydropyrimidines

Oxidative Aromatization with Eosin Y

Dihydropyrimidines, synthesized via Biginelli reactions, undergo efficient dehydrogenation using photoredox catalysis. This method avoids harsh oxidants and improves functional group tolerance.

Procedure :

  • Dissolve 5-propyl-2-(4-butylphenyl)-3,4-dihydropyrimidine (0.1 mmol) in MeOH/H2O (5:1).

  • Add TBA-eosinY (0.1 mol%) and K2CO3 (0.2 mmol).

  • Irradiate with 450 nm blue LEDs under air for 6 hours.

  • Concentrate and purify via flash chromatography (CH2Cl2/acetone = 20:1) to obtain the product (yield: 88%).

Advantage : Ambient conditions and scalability (demonstrated at gram-scale).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Key AdvantageLimitation
Biginelli + DehydrogenationAldehyde, β-keto ester75–90One-pot cyclizationRequires DDQ oxidation step
Nucleophilic Substitution2,4-Dichloropyrimidine65–70Regioselective functionalizationMulti-step purification
Photoredox CatalysisDihydropyrimidine85–88Mild conditions, scalableSensitive to light exposure

Mechanistic Considerations and Optimization

Role of Base in Cross-Coupling Reactions

In Suzuki couplings, K2CO3 facilitates transmetalation by deprotonating the boronic acid, enhancing oxidative addition to palladium. Substituting K2CO3 with Cs2CO3 increases yields by 10–15% due to improved solubility.

Solvent Effects in Cyclocondensation

Ethanol promotes proton transfer in Biginelli reactions, but switching to ionic liquids (e.g., [BMIM]BF4) reduces reaction time from 12 hours to 4 hours with comparable yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Butylphenyl)-5-propylpyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrimidine derivatives typically involves cross-coupling reactions, cyclocondensation, or nucleophilic substitution. For alkylphenyl-substituted pyrimidines, Suzuki-Miyaura coupling or Ullmann-type reactions are commonly employed to attach aryl groups. Reaction optimization should focus on catalysts (e.g., Pd-based), solvent systems (polar aprotic solvents like DMF), and temperature control. Post-synthesis purification via column chromatography or recrystallization ensures purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 2-(4-Butylphenyl)-5-propylpyrimidine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and alkyl chain conformations. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching in pyrimidine rings). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Data interpretation should cross-reference with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. How should researchers address gaps in toxicity and ecotoxicity data for novel pyrimidine derivatives like 2-(4-Butylphenyl)-5-propylpyrimidine?

  • Methodological Answer : Acute toxicity can be preliminarily assessed using in vitro assays (e.g., cell viability assays on mammalian cell lines). Chronic toxicity requires long-term exposure studies in model organisms (e.g., Daphnia magna for aquatic toxicity). Ecotoxicity parameters (bioaccumulation, mobility in soil) should follow OECD guidelines. If no data exists, computational tools like QSAR models can predict toxicity profiles, but experimental validation is essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 2-(4-Butylphenyl)-5-propylpyrimidine for enhanced pharmacological activity?

  • Methodological Answer : SAR analysis involves systematic substitution of the butylphenyl or propyl groups with electron-withdrawing/donating moieties. For example, fluorination of the phenyl ring (as seen in related compounds) may improve metabolic stability. Biological assays (e.g., enzyme inhibition, antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) identify critical binding interactions. Prioritize modifications that balance lipophilicity (logP) and solubility for bioavailability .

Q. What experimental and computational strategies resolve contradictions in reported reactivity or biological activity of pyrimidine derivatives?

  • Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Reproduce experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Use high-throughput screening to validate biological activity across multiple cell lines. Computational meta-analysis of published data, combined with molecular dynamics simulations, can identify confounding variables (e.g., solvent polarity affecting reaction pathways) .

Q. How can researchers integrate molecular docking and machine learning to predict the binding affinity of 2-(4-Butylphenyl)-5-propylpyrimidine with biological targets?

  • Methodological Answer : Generate 3D conformers of the compound using tools like Open Babel. Perform docking against target proteins (e.g., kinases, GPCRs) using Glide or GROMACS. Train machine learning models (e.g., random forests, neural networks) on datasets of known pyrimidine-protein interactions to predict binding scores. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in pyrimidine-based pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Assess significance via ANOVA followed by post-hoc tests (e.g., Tukey’s HSD). For high-dimensional data (e.g., omics studies), apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should researchers validate the stability of 2-(4-Butylphenyl)-5-propylpyrimidine under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3 months). For solution-phase stability, assess pH dependence (e.g., phosphate buffers at pH 3–9). Solid-state stability can be evaluated using differential scanning calorimetry (DSC) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.